Benurestat

Beschreibung

urease inhibito

Structure

3D Structure

Eigenschaften

IUPAC Name |

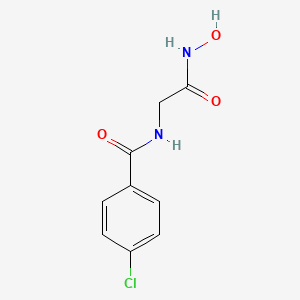

4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(13)12-15/h1-4,15H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZGBMJPJZDNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191656 | |

| Record name | Benurestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38274-54-3 | |

| Record name | Benurestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benurestat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benurestat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benurestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENURESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RA9A22Z0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benurestat: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of benurestat. This compound, a hydroxamic acid derivative, has been investigated for its potent inhibitory effects on key enzymes implicated in various pathologies. This document synthesizes the current understanding of its mode of action, supported by available experimental data, and presents it in a manner conducive to further research and development.

Core Mechanisms of Action: Dual Enzyme Inhibition

This compound's therapeutic potential stems from its ability to inhibit two distinct enzymes: urease and aldose reductase.[1] This dual-inhibitory profile positions this compound as a candidate for addressing both infectious diseases and complications arising from diabetes.

Urease Inhibition

This compound is a potent, orally active inhibitor of urease.[2] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] In the context of urinary tract infections (UTIs), particularly those caused by bacteria like Proteus mirabilis, urease activity leads to an increase in urinary pH. This alkalization facilitates the precipitation of magnesium and calcium phosphates, leading to the formation of struvite calculi (infection-induced kidney stones).[1][3]

This compound exerts its inhibitory effect through competitive inhibition.[1] The hydroxamic acid moiety of this compound is crucial for its activity.[4] It is proposed that this compound binds to the nickel atoms within the active site of the urease enzyme, forming a stable complex.[1] This binding event blocks the access of the natural substrate, urea, to the active site, thereby preventing its hydrolysis and the subsequent production of ammonia.[1]

Aldose Reductase Inhibition

This compound is also classified as an aldose reductase inhibitor.[1][5] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states, such as diabetes mellitus, the increased flux through the polyol pathway leads to the intracellular accumulation of sorbitol. This accumulation is osmotically active and has been implicated in the pathogenesis of diabetic complications, including retinopathy and neuropathy.[1]

By inhibiting aldose reductase, this compound prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects associated with sorbitol accumulation.[1]

Pharmacokinetic and Pharmacodynamic Data

Clinical and preclinical studies have provided some insights into the pharmacokinetic and pharmacodynamic profile of this compound.

| Parameter | Species | Dosage | Observation | Reference |

| Urinary Inhibitory Activity | Human | 15 mg/kg (single oral dose) | Mean urinary inhibitory activity was 700 times the concentration required to inhibit P. mirabilis urease by 90% for 4 hours. | [3] |

| Human | 25 mg/kg (single oral dose) | Mean urinary inhibitory activity was 1900 times the concentration required to inhibit P. mirabilis urease by 90% for 4 hours. | [3] | |

| Rat | 15 mg/kg (single oral dose) | Urinary inhibitory activity was 16 times that required for 90% urease inhibition. | [3] | |

| Rat | 25 mg/kg (single oral dose) | Urinary inhibitory activity was 140 times that required for 90% urease inhibition. | [3] | |

| Urinary Ammonia Excretion | Rat | 25, 50, or 100 mg/kg | Decreased urinary excretion of ammonia in rats with experimental P. mirabilis genitourinary tract infection. | [2][3] |

| Struvite Calculi Formation | Rat | 25, 50, or 100 mg/kg | Inhibited the formation of struvite calculi in infected rats. | [3] |

| Adverse Effects | Human | 15 mg/kg and 25 mg/kg | No apparent adverse effects were reported at these doses. | [1] |

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of this compound's efficacy.

In Vivo Model of Genitourinary Tract Infection and Ureolysis

A common experimental model to assess the in vivo efficacy of urease inhibitors involves inducing a genitourinary tract infection in rats with a urease-producing bacterium, such as Proteus mirabilis.

Key Steps:

-

Induction of Infection: Rats are infected with a known quantity of P. mirabilis directly into the bladder.

-

Drug Administration: this compound is administered orally at various dosages to different groups of infected rats.

-

Sample Collection: Urine is collected over a specified period to monitor changes in biochemical parameters.

-

Analysis:

-

Urinary Ammonia and pH: Measured to determine the extent of urease inhibition.

-

Bacterial Load: The number of viable bacteria in the bladder is quantified to assess any antimicrobial synergy.

-

-

Endpoint Evaluation: At the end of the study, the bladders are examined for the presence and size of struvite stones.

Combination Therapy

Studies have shown that combining this compound with antibacterial agents can potentiate the inhibition of calculi formation and may even promote the dissolution of existing stones.[3]

| Combination Therapy | Species | Observation | Reference |

| This compound + Nitrofurantoin | Rat | Significantly less viable bacteria in the bladders of infected rats compared to either agent alone. Potentiation of the inhibition of calculi formation. | [2][3] |

| This compound + Sulfamethoxazole | Rat | Significantly less viable bacteria in the bladders of infected rats compared to either agent alone. Potentiation of the inhibition of calculi formation. Effective in promoting the net dissolution of formed calculi. | [2][3] |

| This compound + Ampicillin | Rat | Significantly less viable bacteria in the bladders of infected rats compared to either agent alone. Potentiation of the inhibition of calculi formation. Effective in promoting the net dissolution of formed calculi. | [2][3] |

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClN₂O₃ | [1][6][7] |

| Molecular Weight | 228.63 g/mol | [1][6][7] |

| Systematic Name | 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide | [1][6] |

| CAS Number | 38274-54-3 | [8] |

| Stereochemistry | Achiral | [1][7] |

References

- 1. Buy this compound | 38274-54-3 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a urease inhibitor for the therapy of infected ureolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C9H9ClN2O3 | CID 38000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. raybiotech.com [raybiotech.com]

Benurestat and Aldose Reductase Inhibition: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benurestat is a compound identified within the chemical class of aldose reductase inhibitors (ARIs), a group of substances investigated for their potential to mitigate chronic complications of diabetes mellitus. Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that becomes particularly active during hyperglycemic conditions. Inhibition of this enzyme is a key therapeutic strategy aimed at preventing the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy.

Despite its classification, publicly available research detailing the specific inhibitory activity of this compound against aldose reductase is limited. The majority of in-depth studies, including quantitative kinetic data, focus on its potent inhibitory effects on urease. This whitepaper will provide a comprehensive overview of the theoretical framework for this compound as an aldose reductase inhibitor, situated within the broader context of ARI drug development. It will detail the mechanism of the polyol pathway, present a general methodology for assessing ARI efficacy, and provide comparative data from other well-characterized ARIs to offer a benchmark for potency. Furthermore, this guide will present the available quantitative data on this compound's activity as a urease inhibitor, offering insights into its potential as an enzyme inhibitor.

The Polyol Pathway and the Role of Aldose Reductase

Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of hyperglycemia, as seen in diabetes, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through the polyol pathway.[1] This pathway consists of two primary enzymatic steps:

-

Aldose Reductase: This enzyme catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2]

-

Sorbitol Dehydrogenase: Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.[1]

The pathological consequences of increased polyol pathway activity are multifaceted. The accumulation of sorbitol, an osmotically active polyol, leads to osmotic stress and subsequent cellular damage in insulin-independent tissues such as the lens, peripheral nerves, and renal glomeruli.[1][3] This osmotic stress is a key contributor to the development of diabetic cataracts, neuropathy, and nephropathy.[4] Furthermore, the consumption of NADPH by aldose reductase can deplete cellular pools of this critical cofactor, impairing the regeneration of reduced glutathione, a primary cellular antioxidant. This depletion can lead to increased oxidative stress, further exacerbating cellular injury.[1]

The inhibition of aldose reductase is therefore a prime therapeutic target to prevent or slow the progression of these diabetic complications by blocking the initial, rate-limiting step of the pathway.[1]

Signaling Pathway of Aldose Reductase in Hyperglycemia

References

- 1. US20230121312A1 - Aldose reductase inhibitors for treating sorbitol dehydrogenase deficiency - Google Patents [patents.google.com]

- 2. US6331289B1 - Targeted diagnostic/therapeutic agents having more than one different vectors - Google Patents [patents.google.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. US10647726B2 - Aldose reductase inhibitors and methods of use thereof - Google Patents [patents.google.com]

Benurestat urease inhibitor

An In-depth Technical Guide to the Urease Inhibitor Benurestat

Introduction

Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide[1]. This enzymatic activity is a critical virulence factor for several pathogenic bacteria. For instance, in the urinary tract, urease-producing organisms like Proteus mirabilis can lead to the formation of infection-induced kidney stones (struvite calculi) by increasing urinary pH[2][3]. In the gut, bacterial urease contributes significantly to systemic ammonia levels, which can become pathogenic in the context of liver disease, leading to conditions like hepatic encephalopathy[4][5][6].

This compound, also known as 2-(p-chlorobenzamido)acetohydroxamic acid, is a potent, orally active urease inhibitor that has been investigated for its therapeutic potential in managing these conditions[2][7][8]. As a hydroxamic acid derivative, its mechanism of action involves targeting the nickel ions essential for urease catalytic activity[7][9]. This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Chemical and Physicochemical Properties

This compound is structurally characterized by a chlorinated aromatic ring and a hydroxamic acid moiety, which is the key pharmacophore responsible for its inhibitory activity[7][9]. It is an achiral molecule with no stereoisomeric possibilities[7].

| Property | Value | Reference |

| IUPAC Name | 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide | [7][10] |

| Synonyms | 2-(p-Chlorobenzamido)acetohydroxamic acid, EU-2826 | [10] |

| CAS Number | 38274-54-3 | [7][10] |

| Molecular Formula | C₉H₉ClN₂O₃ | [7][10][11] |

| Molecular Weight | 228.63 g/mol | [7][10][11] |

| SMILES | C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl | [7][10] |

| InChI Key | JFZGBMJPJZDNNT-UHFFFAOYSA-N | [7][11] |

Mechanism of Urease Inhibition

This compound functions as a competitive inhibitor of urease[7]. The core of its mechanism involves the hydroxamic acid group, which directly interacts with the two nickel (Ni²⁺) ions located in the enzyme's active site[7]. This binding action forms a stable complex with the enzyme, effectively blocking the substrate (urea) from accessing the catalytic site and preventing its hydrolysis into ammonia[7][12]. This targeted inhibition of the enzyme's metallic center is a characteristic feature of hydroxamic acid-based inhibitors[9].

References

- 1. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a urease inhibitor for the therapy of infected ureolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Small-Molecule Inhibitor of Gut Bacterial Urease Protects the Host from Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Drugs for the Management of Hepatic Encephalopathy: Still a Long Journey to Travel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of Overt Hepatic Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 38274-54-3 [smolecule.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C9H9ClN2O3 | CID 38000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Benurestat: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the molecular structure, properties, and biological activities of benurestat. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Molecular Structure and Chemical Properties

This compound, with the IUPAC name 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide, is a hydroxamic acid derivative. Its core structure consists of a 4-chlorobenzoyl moiety linked to a glycine hydroxamic acid group. This structure is fundamental to its activity as a urease inhibitor.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 38274-54-3 | [1] |

| Molecular Formula | C₉H₉ClN₂O₃ | [1] |

| Molecular Weight | 228.63 g/mol | [1] |

| IUPAC Name | 4-chloro-N-[2-(hydroxyamino)-2-oxoethyl]benzamide | [1] |

| SMILES | C1=CC(=CC=C1C(=O)NCC(=O)NO)Cl | [1] |

| InChI Key | JFZGBMJPJZDNNT-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Reference(s) |

| LogP | 1.35 (predicted) | XLogP3 | [1] |

| Topological Polar Surface Area | 78.4 Ų | Computed | [1] |

| Hydrogen Bond Donors | 3 | Computed | [1] |

| Hydrogen Bond Acceptors | 3 | Computed | [1] |

| Rotatable Bond Count | 3 | Computed | [1] |

Mechanism of Action: Urease Inhibition

This compound's primary mechanism of action is the inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. The carbamate spontaneously decomposes to form a second molecule of ammonia and carbonic acid. This enzymatic activity is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, in acidic environments. By inhibiting urease, this compound prevents the production of ammonia, thereby mitigating the pathological effects of these bacteria.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on the reaction of 4-chlorobenzoyl chloride with glycine hydroxamic acid.

Materials:

-

4-chlorobenzoyl chloride

-

Glycine hydroxamic acid

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve glycine hydroxamic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride in anhydrous DCM to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Urease Inhibition Assay (Indophenol Method)

This protocol describes an in vitro assay to determine the urease inhibitory activity of this compound.[2]

Materials:

-

Jack bean urease

-

Urea

-

This compound (or other test compounds)

-

Phosphate buffer (pH 6.8)

-

Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (0.5% w/v NaOH, 0.1% active chloride from NaOCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of this compound at various concentrations in a suitable solvent (e.g., DMSO) and dilute further in phosphate buffer.

-

In a 96-well plate, add 25 µL of jack bean urease solution, 55 µL of phosphate buffer containing 100 mM urea, and 5 µL of the this compound solution. For the control, add 5 µL of the buffer/solvent without the inhibitor.

-

Incubate the plate at 30 °C for 15 minutes.

-

To each well, add 45 µL of the phenol reagent followed by 70 µL of the alkali reagent.

-

Incubate the plate at room temperature for 50 minutes to allow for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

In Vivo Efficacy in a Thioacetamide-Induced Hyperammonemia Mouse Model

This protocol outlines an in vivo study to assess the efficacy of this compound in reducing ammonia levels in a mouse model of liver injury-induced hyperammonemia.[2][3][4]

Animals:

-

Male Swiss Webster mice (or other suitable strain), 8-10 weeks old.

-

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatize animals for at least one week before the experiment.

Induction of Hyperammonemia:

-

Prepare a sterile solution of thioacetamide (TAA) in saline.

-

Administer a single intraperitoneal (i.p.) injection of TAA at a dose of 100 mg/kg body weight to induce liver injury and subsequent hyperammonemia.[2]

This compound Administration:

-

Prepare a formulation of this compound for oral gavage (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose).

-

Administer this compound orally at a dose of 100 mg/kg body weight twice daily for 3 days, starting at the time of TAA injection.[2] A control group should receive the vehicle only.

Sample Collection and Analysis:

-

On day 4, euthanize the mice.

-

Collect blood via cardiac puncture into heparinized tubes. Centrifuge to obtain plasma and store at -80 °C until analysis.

-

Collect fecal pellets from the colon and immediately freeze them at -80 °C.

-

Quantify ammonia levels in plasma and fecal homogenates using a commercially available ammonia assay kit, which is typically based on an enzymatic reaction.[5]

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the classical approach for the experimental determination of LogP.[6][7][8]

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

Separatory funnels

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Pre-saturate the n-octanol with PBS and the PBS with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

-

Prepare a stock solution of this compound in the aqueous phase (pre-saturated PBS).

-

In a separatory funnel, combine a known volume of the this compound stock solution with a known volume of the pre-saturated n-octanol.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Let the funnel stand undisturbed until the two phases have completely separated.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the wavelength of maximum absorbance or a validated HPLC method).

-

Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Quantification of this compound in Rat Plasma by HPLC-UV

The following is a representative protocol for the quantification of this compound in plasma samples.[9][10][11]

Instrumentation and Conditions:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.5), isocratic or gradient elution.

-

Flow rate: 1.0 mL/min

-

Detection wavelength: Determined by measuring the UV absorbance spectrum of this compound (likely in the range of 230-260 nm).

-

Injection volume: 20 µL

Sample Preparation (Protein Precipitation):

-

To 100 µL of rat plasma in a microcentrifuge tube, add an internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase and inject it into the HPLC system.

Calibration and Quantification:

-

Prepare calibration standards by spiking known concentrations of this compound into blank rat plasma.

-

Process the calibration standards and quality control samples along with the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

Signaling Pathways

The primary and well-established mechanism of action for this compound is the direct inhibition of the urease enzyme. The downstream consequences of this inhibition are primarily related to the reduction of ammonia production in the local environment. In the context of bacterial infections, this leads to an increase in the acidity of the microenvironment, which can inhibit bacterial growth and prevent the formation of infection-induced stones (e.g., struvite calculi in the urinary tract).

To date, specific downstream intracellular signaling pathways modulated by this compound, beyond the direct enzymatic inhibition of urease, have not been extensively elucidated in publicly available literature. Further research, such as transcriptomic or proteomic studies, would be required to identify any potential effects of this compound on host or bacterial signaling cascades like the NF-κB or MAP kinase pathways.

Clinical Development

A thorough search of clinical trial registries did not yield any publicly available information on clinical trials involving this compound. This suggests that the compound may not have progressed to extensive clinical development in humans, or the data is not in the public domain. An early study in humans did report that single oral doses of 15 or 25 mg/kg were administered without apparent adverse effects.[12]

Disclaimer: this compound is intended for research use only and is not for human or veterinary use. The information provided in this guide is for scientific and research purposes.

References

- 1. 4-chloro-N-(2-(hydroxyamino)-2-oxoethyl)benzamide | 38274-54-3 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. A Small-Molecule Inhibitor of Gut Bacterial Urease Protects the Host from Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2021 ISHEN Guidelines on Animal Models of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. researchgate.net [researchgate.net]

- 10. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. simple-and-sensitive-hplc-uv-method-for-determination-of-bexarotene-in-rat-plasma - Ask this paper | Bohrium [bohrium.com]

- 12. This compound, a urease inhibitor for the therapy of infected ureolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Benurestat's Enzymatic Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benurestat, a hydroxamic acid derivative, is a dual-acting enzyme inhibitor primarily targeting urease and aldose reductase . Its inhibitory action on urease is critical in preventing the formation of infection-induced urinary calculi, while its effect on aldose reductase implicates it in the potential management of diabetic complications. This technical guide provides a comprehensive overview of the enzymatic targets of this compound, presenting available quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the relevant biological pathways and experimental workflows.

Primary Enzymatic Targets

This compound's pharmacological effects are attributed to its interaction with two key enzymes:

-

Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Bacterial urease, particularly from species like Proteus mirabilis, plays a significant role in the pathogenesis of urinary tract infections and the formation of struvite stones. This compound acts as a competitive inhibitor of this enzyme.

-

Aldose Reductase: The first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol contributes to the long-term complications of diabetes, including neuropathy, nephropathy, and retinopathy. This compound has been identified as an inhibitor of aldose reductase.

Quantitative Inhibition Data

The inhibitory potency of this compound against urease has been quantified in several studies. The following table summarizes the available half-maximal effective concentration (EC50) values for this compound against urease from different bacterial species.

| Enzyme Source | EC50 (µM) |

| Proteus mirabilis | 69.9 ± 0.4 |

| Bifidobacterium longum subsp. infantis | 26.5 ± 0.2 |

| Lactobacillus reuteri | 158.3 ± 0.2 |

Mechanism of Action

Urease Inhibition

This compound functions as a competitive inhibitor of urease. Its hydroxamic acid moiety is crucial for its activity, as it chelates the nickel ions within the enzyme's active site. This interaction prevents the binding of the natural substrate, urea, thereby blocking the production of ammonia.

Aldose Reductase Inhibition

This compound's inhibition of aldose reductase disrupts the polyol pathway. By blocking the conversion of glucose to sorbitol, it prevents the intracellular accumulation of this sugar alcohol, which is a key factor in the development of diabetic complications.

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory activity of this compound against its enzymatic targets.

Urease Inhibition Assay (Ammonia Quantification)

This protocol is based on the Berthelot method, which measures the concentration of ammonia produced from the enzymatic hydrolysis of urea.

Materials:

-

Purified urease or bacterial lysate containing urease

-

This compound

-

Urea solution (e.g., 100 mM in phosphate buffer)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite reagent

-

Ammonium chloride (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a standard curve: Prepare a series of ammonium chloride solutions of known concentrations in phosphate buffer.

-

Enzyme and inhibitor pre-incubation: In the wells of a 96-well plate, add a fixed amount of urease solution and varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO, with a final concentration not exceeding 1% v/v). Include a control with no inhibitor. Incubate for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction: Add the urea solution to each well to start the enzymatic reaction.

-

Incubate: Incubate the plate for a specific time (e.g., 15-30 minutes) at the same constant temperature.

-

Stop the reaction and develop color: Add the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent to each well. This will react with the ammonia produced to form a colored indophenol complex.

-

Measure absorbance: After a color development period (e.g., 30 minutes at room temperature), measure the absorbance at a wavelength of approximately 630 nm using a microplate reader.

-

Data analysis: Calculate the percentage of urease inhibition for each this compound concentration relative to the control. The EC50 value can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Aldose Reductase Inhibition Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the reduction of a substrate by aldose reductase.

Materials:

-

Purified aldose reductase

-

This compound

-

DL-glyceraldehyde (or another suitable substrate)

-

NADPH

-

Phosphate buffer (e.g., 100 mM, pH 6.2)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer or microplate reader capable of reading UV absorbance

Procedure:

-

Prepare reaction mixture: In a UV-transparent 96-well plate or cuvettes, prepare a reaction mixture containing phosphate buffer, NADPH, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate: Pre-incubate the reaction mixture for a few minutes at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Add enzyme: Add a fixed amount of aldose reductase to each well/cuvette.

-

Initiate the reaction: Start the reaction by adding the substrate (DL-glyceraldehyde).

-

Monitor NADPH oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) in kinetic mode. The rate of decrease in absorbance is proportional to the enzyme activity.

-

Data analysis: Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration. Determine the percentage of inhibition relative to the control. The IC50 value can be calculated by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Benurestat: A Technical Guide to its Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benurestat, a hydroxamic acid derivative, has been identified as a dual inhibitor of urease and aldose reductase, indicating its potential therapeutic applications in managing conditions associated with the activity of these enzymes, such as urinary tract infections and diabetic complications. This technical guide provides a comprehensive overview of the discovery, history, and core scientific data related to this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and a review of its preclinical and early clinical findings. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and scientific development.

Introduction

This compound, with the chemical formula C₉H₉ClN₂O₃, is a molecule of interest due to its inhibitory effects on two distinct enzymes: urease and aldose reductase.[1] Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is a significant virulence factor for several pathogenic bacteria, including Proteus mirabilis, a common cause of complicated urinary tract infections (UTIs) and the formation of infection-induced urinary stones.[1][2] By inhibiting urease, this compound can reduce ammonia production, thereby mitigating the pathological consequences of ureolytic bacterial infections.[1]

Simultaneously, this compound is classified as an aldose reductase inhibitor.[1] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through the polyol pathway and the accumulation of sorbitol are implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1] The inhibition of aldose reductase by this compound presents a potential therapeutic strategy to prevent or ameliorate these long-term complications of diabetes.

This document serves as a technical resource, consolidating the available scientific information on this compound to support further research and development efforts.

Discovery and History

The initial development of this compound, chemically known as 2-(p-chlorobenzamido)acetohydroxamic acid, can be traced back to the early 1970s. Key milestones in its history are outlined below:

-

1974: The foundational patent for a series of N-acylaminoacetohydroxamic acids, including the compound that would be named this compound, was filed. The invention was attributed to W. N. Fishbein and assigned to the U.S. Army . The patent described the synthesis and potential utility of these compounds as urease inhibitors.

While the initial focus was on its urease inhibitory properties for treating UTIs, its classification as an aldose reductase inhibitor has opened up new avenues for research into its potential applications in diabetes management.[1]

Mechanism of Action

This compound exhibits a dual mechanism of action by targeting two distinct enzymes:

Urease Inhibition

This compound acts as a potent inhibitor of bacterial urease. The hydroxamic acid moiety of the molecule is crucial for this activity, as it is known to chelate the nickel ions within the active site of the urease enzyme.[1] This binding prevents the hydrolysis of urea, thereby reducing the production of ammonia.[1] The consequences of urease inhibition in the context of a urinary tract infection are significant:

-

Prevention of pH Increase: Ammonia production elevates urinary pH, which promotes the precipitation of magnesium ammonium phosphate (struvite) and calcium phosphate (apatite), leading to the formation of infection-induced kidney stones. By inhibiting urease, this compound helps maintain a lower urinary pH, thus preventing stone formation.[1]

-

Reduction of Bacterial Virulence: The ability to produce ammonia is a key survival mechanism for ureolytic bacteria in the acidic environment of the urinary tract. Inhibition of this process can reduce bacterial viability and virulence.

Aldose Reductase Inhibition

As an aldose reductase inhibitor, this compound interferes with the polyol pathway of glucose metabolism. This pathway becomes particularly active during periods of high blood glucose. The inhibition of aldose reductase by this compound leads to:

-

Reduced Sorbitol Accumulation: By blocking the conversion of glucose to sorbitol, this compound prevents the intracellular accumulation of this sugar alcohol. Sorbitol accumulation is a primary driver of osmotic stress in insulin-independent tissues like nerves, the retina, and the kidneys, which contributes to cellular damage.[1]

-

Mitigation of Oxidative Stress: The polyol pathway consumes NADPH, a critical cofactor for the regeneration of the antioxidant glutathione. By inhibiting aldose reductase, this compound may help preserve NADPH levels, thereby supporting the cellular antioxidant defense system and reducing oxidative stress.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

| Parameter | Value | Enzyme/Organism | Reference |

| EC₅₀ (Ammonia Production Inhibition) | 69.9 ± 0.4 μM | Proteus mirabilis Urease | |

| In Vivo Urease Inhibitory Activity (Human, 15 mg/kg) | 700x IC₉₀ concentration | Proteus mirabilis Urease | [2] |

| In Vivo Urease Inhibitory Activity (Human, 25 mg/kg) | 1900x IC₉₀ concentration | Proteus mirabilis Urease | [2] |

| In Vivo Urease Inhibitory Activity (Rat, 15 mg/kg) | 16x IC₉₀ concentration | Proteus mirabilis Urease | [2] |

| In Vivo Urease Inhibitory Activity (Rat, 25 mg/kg) | 140x IC₉₀ concentration | Proteus mirabilis Urease | [2] |

| IC₉₀: Concentration required to inhibit 90% of urease activity. |

Table 1: Urease Inhibition Data for this compound

Experimental Protocols

Synthesis of this compound (2-(p-Chlorobenzamido)acetohydroxamic Acid)

The following is a generalized protocol based on standard methods for hydroxamic acid synthesis and information from related patents.

Materials:

-

p-Chlorobenzoyl chloride

-

Glycine ethyl ester hydrochloride

-

Triethylamine (or other suitable base)

-

Hydroxylamine hydrochloride

-

Sodium methoxide

-

Anhydrous diethyl ether (or other suitable solvent)

-

Methanol

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

Step 1: Synthesis of Ethyl 2-(4-chlorobenzamido)acetate

-

Suspend glycine ethyl ester hydrochloride in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Add triethylamine (or another suitable base) dropwise to neutralize the hydrochloride salt and liberate the free amino ester.

-

Slowly add a solution of p-chlorobenzoyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion (monitor by TLC).

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water, brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude ethyl 2-(4-chlorobenzamido)acetate, which can be purified by recrystallization or chromatography.

Step 2: Synthesis of this compound

-

Dissolve hydroxylamine hydrochloride in methanol.

-

Add a solution of sodium methoxide in methanol to the hydroxylamine solution at 0°C to generate free hydroxylamine.

-

Add the purified ethyl 2-(4-chlorobenzamido)acetate from Step 1 to the methanolic hydroxylamine solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The final product can be further purified by recrystallization.

Urease Inhibition Assay (Indophenol Method)

This protocol is a standard colorimetric assay to determine urease activity and inhibition.

Materials:

-

Jack bean urease (or bacterial urease)

-

Urea solution

-

Phosphate buffer (pH 7.4)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite reagent

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add a solution of urease in phosphate buffer to each well.

-

Add various concentrations of this compound (or control solvent) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Incubate the plate for a specific time (e.g., 15 minutes) at the same temperature.

-

Stop the reaction and develop the color by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Calculate the percentage of urease inhibition for each concentration of this compound and determine the IC₅₀ value.

Aldose Reductase Inhibition Assay

This is a spectrophotometric assay that measures the activity of aldose reductase by monitoring the oxidation of NADPH.

Materials:

-

Purified aldose reductase (e.g., from rat lens or recombinant human)

-

NADPH

-

DL-glyceraldehyde (or another suitable substrate)

-

Phosphate buffer (pH 6.2)

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a UV-transparent plate or cuvettes containing phosphate buffer, NADPH, and the substrate (DL-glyceraldehyde).

-

Add various concentrations of this compound (or control solvent) to the reaction mixture.

-

Initiate the reaction by adding the aldose reductase enzyme solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Urease Inhibition by this compound in the Urinary Tract.

Caption: Inhibition of the Polyol Pathway by this compound.

Experimental Workflow

Caption: General Research and Development Workflow for this compound.

Preclinical and Clinical Findings

Preclinical Data

-

Urease Inhibition: In a study culturing P. mirabilis with urea, this compound was shown to inhibit ammonia production with an EC₅₀ of 69.9 ± 0.4 μM.

-

In Vivo Efficacy (Rat Model): In a rat model of experimental P. mirabilis genitourinary tract infection, oral administration of this compound at doses of 25, 50, or 100 mg/kg led to a decrease in the urinary excretion of ammonia and inhibited the formation of struvite calculi.[2] Combination therapy with antibacterial agents such as nitrofurantoin, sulfamethoxazole, or ampicillin resulted in a potentiation of the inhibition of calculi formation and, in some cases, promoted the dissolution of existing calculi.[2] The number of viable bacteria in the bladders of infected rats was also significantly reduced with the combination therapy.[2]

Clinical Data

An early study in humans investigated the oral administration of this compound at single doses of 15 mg/kg and 25 mg/kg.[2] The key findings were:

-

Urinary Inhibitory Activity: For 4 hours post-administration, the mean urinary levels of urease inhibitory activity were 700 to 1900 times the concentration of this compound required to inhibit P. mirabilis urease by 90% in vitro.[2]

-

Safety: No apparent adverse effects were reported at the tested doses.[1]

It is important to note that there is a scarcity of publicly available data on further clinical trials of this compound after this initial study.

Conclusion

This compound is a molecule with a well-defined dual mechanism of action, targeting both bacterial urease and human aldose reductase. The existing data, primarily from early preclinical and clinical studies, demonstrates its potential as a therapeutic agent for infected ureolysis and suggests a possible role in the management of diabetic complications. However, to fully realize its therapeutic potential, further research is warranted. Specifically, detailed pharmacokinetic and pharmacodynamic studies, along with comprehensive clinical trials to establish its efficacy and safety profile for various indications, are necessary. This technical guide provides a foundational resource for researchers and drug development professionals to build upon in future investigations of this compound.

References

Benurestat and the Pursuit of a Disease-Modifying Therapy for Diabetic Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diabetic neuropathy remains one of the most prevalent and debilitating complications of diabetes mellitus, affecting a significant portion of patients and leading to a diminished quality of life.[1] While current therapeutic strategies primarily focus on symptomatic relief, the quest for disease-modifying treatments continues. Among the pathogenetic mechanisms implicated in diabetic neuropathy, the polyol pathway has been a key area of investigation.[2] This technical guide delves into the core of this research, focusing on benurestat, an aldose reductase inhibitor, and the broader class of compounds to which it belongs. Due to the limited specific research on this compound in the context of diabetic neuropathy, this paper will also draw upon data from other aldose reductase inhibitors to provide a comprehensive overview of the therapeutic rationale, experimental validation, and clinical evaluation of this drug class.

The Rationale for Aldose Reductase Inhibition in Diabetic Neuropathy

Under normoglycemic conditions, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, there is an increased flux of glucose through the polyol pathway.[3] The rate-limiting enzyme in this pathway, aldose reductase, converts glucose to sorbitol, which is subsequently metabolized to fructose by sorbitol dehydrogenase.[3]

The accumulation of sorbitol within nerve cells, which have limited capacity to transport it out, is hypothesized to induce osmotic stress, leading to cellular damage.[4] Furthermore, the activity of aldose reductase consumes its cofactor, NADPH.[5] This depletion of NADPH can have several detrimental downstream effects, including a reduced capacity to regenerate the key intracellular antioxidant, reduced glutathione (GSH), thereby increasing susceptibility to oxidative stress.[6] Oxidative stress is a well-established contributor to the pathogenesis of diabetic neuropathy.[2]

This compound, as an aldose reductase inhibitor, is designed to block this initial step of the polyol pathway, thereby preventing the accumulation of sorbitol and the depletion of NADPH.[7][8] The therapeutic hypothesis is that by inhibiting aldose reductase, this compound could mitigate the metabolic imbalances that lead to nerve damage in diabetic patients.

Signaling Pathway: The Polyol Pathway and the Action of this compound

The following diagram illustrates the polyol pathway and the point of intervention for aldose reductase inhibitors like this compound.

Caption: The Polyol Pathway and the inhibitory action of this compound.

Preclinical and Clinical Evidence for Aldose Reductase Inhibitors

While specific data for this compound in diabetic neuropathy is limited, numerous preclinical and clinical studies have evaluated other aldose reductase inhibitors. These studies provide a framework for understanding the potential efficacy and challenges of this therapeutic approach.

Preclinical Data in Animal Models

Streptozotocin (STZ)-induced diabetic rats are a commonly used animal model to study diabetic neuropathy.[9] Research in these models has demonstrated that aldose reductase inhibitors can prevent or reverse some of the neuropathic changes.

Table 1: Effects of Aldose Reductase Inhibitors in Preclinical Models of Diabetic Neuropathy

| Aldose Reductase Inhibitor | Animal Model | Duration of Treatment | Key Findings | Reference |

| Zenarestat | Streptozotocin-induced diabetic rats | 8 weeks | Prevented the reduction in endoneurial blood flow. | [10] |

| Fidarestat | Streptozotocin-induced diabetic rats | Not specified | Prevented the elevation in retinal sorbitol concentration. | [11] |

| Not Specified | Diabetic animal models | Not specified | Shown to cause a range of biochemical, functional, and structural improvements including reduced sorbitol and fructose accumulation, and improvements in axoglial dysjunction and paranodal demyelination. | [12] |

Clinical Trial Data

Clinical trials of aldose reductase inhibitors in patients with diabetic neuropathy have yielded mixed results.[8][13] While some studies have shown modest benefits, particularly in nerve conduction velocity, others have failed to demonstrate significant clinical improvement.[1][14] These trials have also been hampered by issues such as adverse effects of some of the earlier compounds.[10]

Table 2: Summary of Clinical Trial Outcomes for Aldose Reductase Inhibitors in Diabetic Neuropathy

| Aldose Reductase Inhibitor | Study Phase | Number of Patients | Duration | Key Efficacy Endpoints & Results | Reference |

| Alrestatin | Single-blind, placebo crossover | 9 | 4 months | Subjective benefit reported by most patients, but objective measures of nerve conduction were essentially unchanged. | [7][15] |

| Zenarestat | Phase 3 | Not specified | 52 weeks | Dose-dependent improvement in nerve conduction velocity and an increase in the density of small-diameter myelinated nerve fibers with >80% sorbitol suppression. | [16] |

| Tolrestat | Meta-analysis of 4 trials | 879 treated, 909 controls | At least 6 months | Favored treatment in a subgroup analysis for change in neurological function. | [10] |

| Sorbinil | Not specified | Not specified | Not specified | Associated with severe hypersensitivity reactions. | [10] |

Experimental Protocols

The following provides a generalized methodology for the preclinical evaluation of an aldose reductase inhibitor in a model of diabetic neuropathy, based on common practices in the field.

Animal Model and Induction of Diabetes

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[9]

-

Induction of Diabetes: Diabetes is typically induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate buffer.[9] Control animals receive an injection of the citrate buffer alone.

-

Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels, with animals showing sustained hyperglycemia (e.g., >250 mg/dL) being included in the study.[9]

Drug Administration

-

Treatment Groups: Animals are typically divided into three groups: non-diabetic control, diabetic control (vehicle-treated), and diabetic treated with the aldose reductase inhibitor.

-

Route and Dosage: The aldose reductase inhibitor is administered orally, often mixed with the diet or via gavage.[10] The dosage is determined based on prior pharmacokinetic and pharmacodynamic studies.

-

Duration: Treatment duration can range from several weeks to months to assess both preventative and therapeutic effects.[10]

Outcome Measures

-

Nerve Conduction Velocity (NCV): NCV is a key functional measure of nerve health and is assessed using electrophysiological techniques on nerves such as the sciatic or caudal nerve.[17]

-

Endoneurial Blood Flow: Laser Doppler flowmetry can be used to measure blood flow in the epineurium of the sciatic nerve.

-

Biochemical Analysis: At the end of the study, nerve tissue (e.g., sciatic nerve) is collected to measure levels of sorbitol, fructose, and myo-inositol using techniques like gas chromatography-mass spectrometry or high-performance liquid chromatography.

-

Morphological Analysis: Nerve biopsies can be examined using electron microscopy to assess structural changes such as axonal atrophy, demyelination, and nerve fiber density.[17]

Experimental Workflow

The diagram below outlines a typical experimental workflow for the preclinical assessment of an aldose reductase inhibitor for diabetic neuropathy.

Caption: A generalized preclinical experimental workflow.

Conclusion and Future Perspectives

This compound, as an aldose reductase inhibitor, represents a therapeutic strategy aimed at a fundamental pathogenic mechanism of diabetic neuropathy. While the broader class of aldose reductase inhibitors has a long history of investigation with mixed clinical success, the underlying rationale remains compelling. The challenges encountered in previous clinical trials, such as insufficient target engagement and adverse effects of some compounds, have provided valuable lessons for the development of new agents.

Future research on this compound and other novel aldose reductase inhibitors should focus on demonstrating potent and sustained target inhibition in nerve tissue at well-tolerated doses. Furthermore, clinical trial designs may need to consider patient stratification based on the stage of neuropathy and utilize sensitive and clinically meaningful endpoints. The development of a safe and effective aldose reductase inhibitor would be a significant advancement in the management of diabetic neuropathy, potentially offering a much-needed disease-modifying therapy.

References

- 1. A meta-analysis of trials on aldose reductase inhibitors in diabetic peripheral neuropathy [unicamillus.iris.cineca.it]

- 2. mdpi.com [mdpi.com]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Clinical trial of an aldose reductase inhibitor in diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aldose reductase inhibitors in the treatment of diabetic neuropathy. A review of the rationale and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal models of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aldose reductase inhibitor fidarestat counteracts diabetes-associated cataract formation, retinal oxidative-nitrosative stress, glial activation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aldose reductase inhibitors: The end of an era or the need for different trial designs? - ProQuest [proquest.com]

- 14. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Effect of aldose reductase inhibition on nerve conduction and morphometry in diabetic neuropathy. Zenarestat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]

Benurestat in Proteus mirabilis Infection Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific literature to provide a technical and theoretical framework for evaluating benurestat in Proteus mirabilis infection models. While this compound has been studied as a urease inhibitor and in the context of P. mirabilis infections, this guide outlines experimental protocols and expected outcomes based on established methodologies for similar compounds, as comprehensive studies detailing all aspects of this compound's application in these specific models are limited.

Introduction: The Rationale for Urease Inhibition in Proteus mirabilis Infections

Proteus mirabilis is a Gram-negative bacterium and a primary causative agent of complicated urinary tract infections (UTIs), particularly those associated with long-term catheterization.[1][2] A key virulence factor in the pathogenesis of P. mirabilis infection is the enzyme urease.[3] This nickel-dependent metalloenzyme catalyzes the hydrolysis of urea into ammonia and carbamate, which subsequently raises the local pH of the urine.[4] This alkaline environment leads to the precipitation of calcium and magnesium phosphates, forming infection-induced urinary stones (urolithiasis) and leading to catheter encrustation and blockage.[2][5]

This compound (2-(p-chlorobenzamido)acetohydroxamic acid) is a known urease inhibitor.[6][7] Its mechanism of action involves binding to the nickel atoms within the active site of the urease enzyme, thereby blocking its catalytic activity.[6] By inhibiting urease, this compound can prevent the cascade of events initiated by urea hydrolysis, including ammonia production, pH elevation, and subsequent stone formation.[6] Studies have shown that this compound can decrease urinary ammonia excretion and inhibit struvite calculi formation in rats with experimental P. mirabilis infections.[8] This guide details the core methodologies and expected data for assessing the efficacy of this compound in established in vitro and in vivo models of P. mirabilis infection.

Mechanism of Action and Pathogenic Pathway

The primary pathogenic cascade of P. mirabilis in the urinary tract is driven by urease activity. This compound is hypothesized to interrupt this cascade at its origin.

Caption: Pathogenic cascade of P. mirabilis urease and the inhibitory action of this compound.

In Vitro Evaluation of this compound

A series of in vitro assays are essential to quantify the direct activity of this compound against P. mirabilis and its key virulence mechanisms.

Experimental Protocols

3.1.1 Urease Inhibition Assay (Whole-Cell) This assay determines the concentration of this compound required to inhibit 50% of urease activity (IC50).

-

Bacterial Culture: Culture P. mirabilis overnight in Luria-Bertani (LB) broth.

-

Preparation: Centrifuge the culture, discard the supernatant, and resuspend the bacterial pellet in phosphate-buffered saline (PBS).

-

Reaction Mixture: In a 96-well plate, combine the bacterial suspension with a range of this compound concentrations. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

-

Urea Addition: Add a solution of urea to all wells to initiate the urease reaction.

-

Incubation: Incubate the plate at 37°C.

-

Ammonia Detection: At timed intervals, measure the accumulation of ammonia using the Berthelot (indophenol) method, which forms a colored product measurable at ~630 nm.[9]

-

Calculation: Calculate the percentage of urease inhibition relative to the positive control for each this compound concentration and determine the IC50 value using non-linear regression analysis.

3.1.2 Minimum Inhibitory Concentration (MIC) Assay This assay determines the lowest concentration of this compound that prevents visible growth of P. mirabilis.

-

Preparation: Perform serial two-fold dilutions of this compound in a 96-well plate containing Mueller-Hinton broth.

-

Inoculation: Add a standardized inoculum of P. mirabilis (e.g., 5 x 10^5 CFU/mL) to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

3.1.3 In Vitro Catheter Biofilm and Encrustation Model This model simulates the conditions of a catheterized bladder to assess this compound's ability to prevent blockage.[9]

-

Model Setup: Use a multi-well system where each well simulates a bladder, containing sterile artificial urine. A silicone catheter segment is placed in each well.

-

Inoculation: Inoculate the artificial urine with a high concentration of P. mirabilis (e.g., 1 x 10^7 CFU/mL).

-

Treatment: Add this compound at a predetermined concentration (e.g., based on IC50 or achievable urinary levels) to the treatment group wells. Leave control wells untreated.

-

Flow Simulation: Pump fresh artificial urine (with or without this compound) through the "bladders" at a slow, continuous rate to mimic urine flow.

-

Endpoints: Monitor the time until catheter blockage occurs. At the end of the experiment, quantify bacterial biomass (CFU/mL) and measure the final pH of the residual urine.[10]

Expected Quantitative Data

The following tables summarize the expected data from the in vitro experiments.

Table 1: In Vitro Activity of this compound against P. mirabilis

| Assay | Parameter | Expected Value | Reference Compound (AHA*) |

|---|---|---|---|

| Urease Inhibition | IC50 (µM) | 50 - 200 | ~70,000 µM |

| Antibacterial Activity | MIC (µg/mL) | >128 | >128 |

*AHA = Acetohydroxamic acid, a known urease inhibitor. Data is hypothetical and for comparative purposes. The high expected MIC indicates this compound is likely not a direct antibacterial agent but acts by disarming the bacteria.[11][12]

Table 2: Efficacy in In Vitro Catheter Encrustation Model

| Treatment Group | Mean Time to Blockage (hours) | Final Urine pH | Bacterial Biomass (log10 CFU/mL) |

|---|---|---|---|

| Control (No Treatment) | 24 - 48 | ~9.0 | 8.5 |

| This compound (e.g., 10 mM) | > 96 (No Blockage) | ~7.0 | 8.3 |

| AHA (10 mM) | > 96 (No Blockage) | ~7.2 | 8.4 |

In Vivo Evaluation in a Murine UTI Model

The murine model of ascending UTI is the standard for evaluating the efficacy of therapeutic agents against uropathogens.[13][14]

Experimental Protocol

Caption: Experimental workflow for the in vivo murine model of ascending UTI.

-

Animals: Use female CBA/J mice, which are a standard and susceptible strain for UTI models.[14]

-

Infection: Anesthetize mice and inoculate them transurethrally with a suspension of P. mirabilis HI4320 (~1 x 10^7 CFU in 50 µL).[13]

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., saline or appropriate solvent), administered by oral gavage.

-

Group 2: this compound (25 mg/kg), oral gavage.

-

Group 3: this compound (50 mg/kg), oral gavage.

-

Group 4: this compound (50 mg/kg) + an antibacterial agent (e.g., sulfamethoxazole).[8]

-

-

Administration: Begin treatment 24 hours post-infection and continue daily for 7 days.

-

Endpoint Analysis: At day 7 post-infection, euthanize the mice. Aseptically harvest the bladder and kidneys.

-

Quantification:

-

Bacterial Load: Homogenize the bladder and kidneys separately, perform serial dilutions, and plate on appropriate agar to determine bacterial burden (CFU/gram of tissue).

-

Stone Formation: Analyze bladder homogenates for calcium content as an indicator of stone formation.

-

Histopathology: Fix a portion of the kidneys and bladder in formalin for sectioning and staining (H&E) to assess inflammation and tissue damage.

-

Expected Quantitative Data

Table 3: Efficacy of this compound in Murine UTI Model (7-Day Endpoint)

| Treatment Group | Bladder Bacterial Load (log10 CFU/g) | Kidney Bacterial Load (log10 CFU/g) | Bladder Stone Mass (µg Calcium/bladder) |

|---|---|---|---|

| Vehicle Control | 6.5 ± 0.8 | 5.2 ± 1.1 | 150 ± 45 |

| This compound (25 mg/kg) | 5.8 ± 0.7 | 4.5 ± 0.9 | 50 ± 20 |

| This compound (50 mg/kg) | 5.5 ± 0.6 | 4.1 ± 0.8 | 25 ± 10 |

| This compound + Antibiotic | 3.1 ± 0.5 | < 2.0 | < 10 |

*Data are presented as mean ± standard deviation and are hypothetical based on expected outcomes. A significant reduction in stone mass is the primary anticipated effect. A potentiation of antibacterial efficacy is also expected when this compound is combined with an antibiotic.[8]

Conclusion

This compound represents a targeted, non-antibiotic approach to mitigating the primary virulence mechanism of P. mirabilis in urinary tract infections. By inhibiting urease, it has the potential to prevent the formation of infection-induced stones, reduce catheter encrustation, and potentially enhance the efficacy of co-administered antibiotics.[8] The experimental frameworks detailed in this guide provide a robust methodology for the preclinical evaluation of this compound. The successful completion of these studies would provide the necessary data to support further development of this compound as a therapeutic agent for managing complex UTIs caused by P. mirabilis.

References

- 1. Proteus mirabilis genes that contribute to pathogenesis of urinary tract infection: identification of 25 signature-tagged mutants attenuated at least 100-fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Pathogenesis of Proteus mirabilis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 38274-54-3 [smolecule.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound, a urease inhibitor for the therapy of infected ureolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A small-molecular inhibitor against Proteus mirabilis urease to treat catheter-associated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptome of Proteus mirabilis in the Murine Urinary Tract: Virulence and Nitrogen Assimilation Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Independent Transurethral Urinary Tract Inoculation in a Murine Model of Ascending Infection with Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Benurestat

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of available in vivo dosage information and experimental protocols for the urease inhibitor, Benurestat. The provided information is based on published research and is intended to guide the design of preclinical studies.

Mechanism of Action

This compound is a potent inhibitor of urease, the enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] In vivo, this inhibition leads to a reduction in ammonia levels in various biological systems. This mechanism is the basis for its investigation in therapeutic areas such as hepatic encephalopathy and infection-induced urinary stones.

In Vivo Study Data

Efficacy of this compound in Animal Models

The following tables summarize the reported in vivo dosages and efficacy of this compound in different animal models.

Table 1: this compound Dosage and Efficacy in a Rat Model of Proteus mirabilis Induced Urinary Tract Infection

| Dosage (mg/kg, oral) | Animal Model | Key Efficacy Endpoints | Observed Effect | Citation |

| 25, 50, 100 | Female Rats | Urinary ammonia excretion, Struvite calculi formation | Decrease in urinary ammonia excretion and inhibition of struvite calculi formation. | [2] |

Table 2: this compound Dosage and Efficacy in a Mouse Model of Thioacetamide-Induced Acute Liver Injury

| Dosage (mg/kg, oral) | Frequency | Animal Model | Key Efficacy Endpoints | Observed Effect | Citation |

| 100 | Twice a day | Swiss Webster Mice | Fecal and serum ammonia levels | Restoration of fecal ammonia to baseline levels and a trend towards lower serum ammonia. | [3] |

| 100 | Twice a day | Swiss Webster Mice | Survival | 100% rescue from a lethal dose of thioacetamide. | [3] |

Human Dosage Information

A study in humans reported the following dosages, which resulted in significant urinary inhibitory activity against Proteus mirabilis urease.

Table 3: this compound Dosage in Humans

| Dosage (mg/kg, oral) | Observed Effect | Citation |

| 15, 25 | For 4 hours, mean urinary levels of inhibitory activity were 700 to 1900 times the concentration required to inhibit P. mirabilis urease by 90%. | [2] |

Safety and Toxicity Data

Experimental Protocols

Animal Models

This model is used to study the formation of infection-induced struvite urinary calculi.

-

Animals: Female rats are typically used.

-

Induction:

-

Anesthetize the rat.

-

Introduce a foreign body, such as a zinc disc, into the bladder to serve as a nidus for stone formation.

-

Inoculate the bladder directly with a suspension of a urease-positive strain of Proteus mirabilis.

-

-

Confirmation of Infection: Monitor urine for bacterial growth, increased pH, and the presence of crystals.

This model is used to induce hyperammonemia secondary to acute liver failure.

-

Animals: Swiss Webster mice are a suitable strain.

-

Induction:

-

Administer a single intraperitoneal (i.p.) injection of TAA. A dose of 200 mg/kg has been shown to be lethal, while 100 mg/kg induces hyperammonemia without significant mortality.

-

-

Confirmation of Injury: Monitor for clinical signs of liver injury and measure serum and fecal ammonia levels.

This compound Administration

-

Route of Administration: Oral gavage is a common method for administering this compound in animal studies.[3]

-